molecular formula C15H11O6+ B077932 Cyanidin CAS No. 13306-05-3

Cyanidin

Cat. No. B077932
CAS RN: 13306-05-3
M. Wt: 287.24 g/mol
InChI Key: VEVZSMAEJFVWIL-UHFFFAOYSA-O
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Description

Cyanidin and its glycosides are anthocyanins, responsible for the vibrant colors (red, orange, blue) of fruits and flowers. They are a significant part of the human diet, mainly through fruits and red wines, with an estimated daily intake of around 180 mg. These compounds are recognized for their antioxidant, antimutagenic, and various protective activities, suggesting a potential beneficial role for human health (Galvano et al., 2004).

Synthesis Analysis

Cyanidin 3-O-galactoside (Cy3Gal) stands out among anthocyanins for its health benefits. It shares a common biosynthesis pathway with other anthocyanins, involving galactosyltransferase that utilizes uridine diphosphate galactose (UDP-galactose) and cyanidin as substrates. Chokeberry is highlighted as a practical natural source for mass-production of this compound, which possesses antioxidant properties among other health benefits (Liang et al., 2021).

Molecular Structure Analysis

The structural and photophysical properties of anthocyanins and anthocyanidins, including cyanidin, are well-documented. Computational methods have played a significant role in understanding these properties, aiding in the exploration of their geometries, spectroscopic features, and complexation properties. This has contributed to a deeper understanding of their behavior and interactions at the molecular level (Sinopoli et al., 2019).

Chemical Reactions and Properties

The cyanidin molecule's reaction with primary amino groups to form various chromophores is a well-documented analytical interest. This reaction's versatility makes cyanidin and its derivatives applicable across a broad spectrum of disciplines, emphasizing their analytical utility in detecting, isolating, and analyzing numerous compounds of interest (Friedman, 2004).

Physical Properties Analysis

Cyanidin's physical properties, such as its solubility in water and its ability to impart color, are central to its role in plants and its dietary significance. Its stability and colorant properties are influenced by pH and the presence of co-pigments, which can modify its appearance in various environments.

Chemical Properties Analysis

Cyanidin exhibits a range of chemical properties that contribute to its biological activities, including its role as a potent antioxidant. Its ability to interact with other molecules, such as proteins and enzymes, underlies its health benefits, including anti-inflammatory, anticancer, and cardiovascular protective effects. These interactions are crucial for understanding cyanidin's potential as a dietary compound beneficial to human health (Galvano et al., 2007).

Scientific Research Applications

  • Antioxidant and Anti-inflammatory Properties : Cyanidin has been noted for its antioxidant, antiviral, anticarcinogenic, and anti-inflammatory properties. For instance, it has shown efficacy in alleviating depression-like symptoms through the PI3K/AKT/FoxG1/FGF-2 signaling-modulated neurogenesis enhancement (Xin Shan et al., 2020).

  • Neuroprotection : Studies have demonstrated Cyanidin's potential in neuroprotection, such as attenuating neuroinflammation mediated by the TLR4/NOX4 pathway in neuroblastoma cells (Sarinthorn Thummayot et al., 2018).

  • Anticancer Effects : Research has highlighted Cyanidin's potential as an anticancer agent, targeting various proliferative pathways in cancers like breast, liver, lung, prostate, and thyroid (Muhammad Azhaf Safdar et al., 2022).

  • Diabetes and Metabolic Disorders : Cyanidin has been explored for its role in diabetes treatment and prevention. For instance, it has shown inhibitory activities against intestinal α-glucosidase and pancreatic α-amylase, which are crucial in the management of diabetes (Sarinya Akkarachiyasit et al., 2010).

  • Renal Protection : Research indicates Cyanidin's protective effects against cisplatin-induced apoptosis in proximal tubular cells, suggesting potential use in preventing cisplatin-induced nephrotoxicity (Si Gao et al., 2013).

  • Stimulation of Insulin Secretion : Cyanidin has been found to stimulate insulin secretion and increase pancreatic β-cell gene expression, suggesting its application in diabetes management (T. Suantawee et al., 2017).

  • Aging and Cell Senescence : Studies show Cyanidin's potential in delaying aging processes and attenuating oxidative stress under stress-induced premature senescence cellular models (Mi Jin Choi et al., 2010).

  • Quantitative Estimation of Metals : Cyanidin has been used as a metallochromic agent in the analysis of heavy metals, offering an alternative method for metal determination in analytical samples (Josephine N. Ike et al., 2019).

Future Directions

Cyanidin has been found to have health benefits, especially in the prevention of diseases associated with oxidative stress, such as cardiovascular and neurodegenerative diseases . Furthermore, recent evidence suggests that health-promoting effects attributed to anthocyanins may also be related to modulation of gut microbiota . Therefore, future research could focus on further understanding the health benefits of cyanidin and its potential applications in disease prevention and treatment.

properties

IUPAC Name

2-(3,4-dihydroxyphenyl)chromenylium-3,5,7-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O6/c16-8-4-11(18)9-6-13(20)15(21-14(9)5-8)7-1-2-10(17)12(19)3-7/h1-6H,(H4-,16,17,18,19,20)/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEVZSMAEJFVWIL-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11O6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

528-58-5 (chloride)
Record name Cyanidin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013306053
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10157933
Record name Cyanidin
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URL https://comptox.epa.gov/dashboard/DTXSID10157933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cyanidin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002708
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Cyanidin

CAS RN

13306-05-3
Record name 2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxy-1-benzopyrylium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13306-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyanidin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013306053
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyanidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10157933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYANIDIN CATION
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7732ZHU564
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Cyanidin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002708
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

> 300 °C
Record name Cyanidin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002708
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
72,600
Citations
FJ Olivas-Aguirre, J Rodrigo-García, NR Martínez-Ruiz… - Molecules, 2016 - mdpi.com
Anthocyanins (ACNs) are plant secondary metabolites from the flavonoid family. Red to blue fruits are major dietary sources of ACNs (up to 1 g/100 g FW), being cyanidin-3-O-glucoside …
Number of citations: 235 www.mdpi.com
Y Noda, T Kaneyuki, A Mori… - Journal of agricultural and …, 2002 - ACS Publications
Antioxidant activities of freeze-dried preparations of a 70% acetone extract of pomegranate (Punica granatum L.) and its three major anthocyanidins (delphinidin, cyanidin, and …
Number of citations: 818 pubs.acs.org
Z Liang, H Liang, Y Guo, D Yang - International Journal of Molecular …, 2021 - mdpi.com
Cyanidin 3-O-galactoside (Cy3Gal) is one of the most widespread anthocyanins that positively impacts the health of animals and humans. Since it is available from a wide range of …
Number of citations: 42 www.mdpi.com
R Acquaviva, A Russo, F Galvano, G Galvano… - Cell biology and …, 2003 - Springer
… the e¡ects of cyanidin and cyanidin 3-Obdglucoside on DNA cleavage, on their free radical scavenging capacity and on xanthine oxidase activity. Cyanidin and cyanidin 3-Obd-…
Number of citations: 210 link.springer.com
FC Stintzing, AS Stintzing, R Carle, B Frei… - Journal of agricultural …, 2002 - ACS Publications
A series of cyanidin-based anthocyanin pigments was investigated to determine the effect of structural variation on a number of chemical and physical properties: CIELAB color …
Number of citations: 591 pubs.acs.org
LJ Porter, LN Hrstich, BG Chan - Phytochemistry, 1985 - Elsevier
… it was difficult to relate the yield of cyanidin (3). say, from the … lack of reproducibility of yield of cyanidin from the reaction [6]. … , even though suitabk proanthe cyanidin (PA) standards are …
Number of citations: 898 www.sciencedirect.com
T Miyazawa, K Nakagawa, M Kudo… - Journal of agricultural …, 1999 - ACS Publications
We determined red fruit anthocyanins, cyanidin-3-glucoside (Cy-g) and cyanidin-3,5-diglucoside (Cy-dg), incorporated into plasma and liver of rats and human plasma by UV-HPLC. …
Number of citations: 553 pubs.acs.org
P Vitaglione, G Donnarumma, A Napolitano… - The Journal of …, 2007 - academic.oup.com
… This study aimed to elucidate the human metabolism of cyanidin-… The serum maximal concentration of cyanidin-3-glucoside (… activity observed after intake of cyanidin-rich food and it …
Number of citations: 564 academic.oup.com
J Tan, Y Li, DX Hou, S Wu - Antioxidants, 2019 - mdpi.com
Cyanidin-3-glucoside (C3G) is a well-known natural anthocyanin and possesses antioxidant and anti-inflammatory properties. The catabolism of C3G in the gastrointestinal tract could …
Number of citations: 86 www.mdpi.com
PN Chen, SC Chu, HL Chiou, WH Kuo, CL Chiang… - Cancer letters, 2006 - Elsevier
… , by looking at the impact of cyanidin 3-glucoside and cyanidin 3-rutinoside on several relevant … metastasis capability, the effect of cyanidin 3-glucoside and cyanidin 3-rutinoside on the …
Number of citations: 596 www.sciencedirect.com

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